molecular formula C11H20 B14436375 9,9-Dimethylbicyclo[3.3.1]nonane CAS No. 75984-22-4

9,9-Dimethylbicyclo[3.3.1]nonane

Cat. No.: B14436375
CAS No.: 75984-22-4
M. Wt: 152.28 g/mol
InChI Key: LZCUJKWUUWZVAC-UHFFFAOYSA-N
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Description

9,9-Dimethylbicyclo[331]nonane is a bicyclic hydrocarbon with a unique structure characterized by two fused cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethylbicyclo[3.3.1]nonane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular N-alkylation in the presence of a base, which facilitates the formation of the bicyclic structure . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to promote the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 9,9-Dimethylbicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert ketones or other functional groups back to hydrocarbons.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups into the bicyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

9,9-Dimethylbicyclo[3.3.1]nonane has several applications in scientific research:

Mechanism of Action

The mechanism by which 9,9-Dimethylbicyclo[3.3.1]nonane exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Uniqueness: 9,9-Dimethylbicyclo[3.3.1]nonane is unique due to its stability and the presence of two methyl groups at the 9-position, which influence its reactivity and potential applications. This structural feature distinguishes it from other bicyclo[3.3.1]nonane derivatives and contributes to its specific chemical and biological properties.

Properties

CAS No.

75984-22-4

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

9,9-dimethylbicyclo[3.3.1]nonane

InChI

InChI=1S/C11H20/c1-11(2)9-5-3-6-10(11)8-4-7-9/h9-10H,3-8H2,1-2H3

InChI Key

LZCUJKWUUWZVAC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCCC1CCC2)C

Origin of Product

United States

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